DRS-B2 vs. DRS-DA4: Complete Absence of Hemolytic Activity and Chemotactic Function versus Potent Chemoattractant Activity with Gram-Negative Selectivity
In a direct head-to-head study, Dermaseptin DA4 acted as a potent chemoattractant for human leukocytes and was devoid of hemolytic activity; its bactericidal action and inner membrane permeabilization were exclusively selective for Gram-negative bacteria (E. coli and S. aureus models). In marked contrast, Dermaseptin B2—despite high sequence homology with DRS-S4—was incapable of inducing directional migration of leukocytes and displayed a broader bactericidal spectrum encompassing both Gram-positive and Gram-negative organisms [1]. This functional inversion has direct implications for research design: DRS-B2 is unsuitable for immunomodulatory chemotaxis assays but is preferred for pan-bacterial coverage applications.
| Evidence Dimension | Hemolytic activity, leukocyte chemotaxis, bactericidal spectrum |
|---|---|
| Target Compound Data | DRS-B2: No hemolytic activity; No leukocyte chemotaxis; Broad bactericidal spectrum (Gram-positive + Gram-negative) |
| Comparator Or Baseline | DRS-DA4: No hemolytic activity; Potent leukocyte chemoattractant; Gram-negative-selective bactericidal activity only |
| Quantified Difference | Qualitative functional inversion: DRS-B2 lacks immunomodulatory chemotactic function; DRS-DA4 lacks Gram-positive bactericidal activity. |
| Conditions | Human leukocyte migration assays; bactericidal and membrane perturbation assays on E. coli and S. aureus; hemolysis assays on human erythrocytes |
Why This Matters
Procurement choice between DRS-B2 and DRS-DA4 hinges entirely on the intended functional readout—broad-spectrum killing vs. Gram-negative-selective immunomodulation—not on sequence homology.
- [1] Auvynet C, Joanne P, Bourdais J, Nicolas P, Lacombe C, et al. Dermaseptin DA4, although closely related to dermaseptin B2, presents chemotactic and Gram-negative selective bactericidal activities. FEBS J. 2009;276(22):6773-86. doi:10.1111/j.1742-4658.2009.07392.x. View Source
